molecular formula C10H6ClF3N2 B1427388 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline CAS No. 1422284-63-6

4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline

Cat. No. B1427388
CAS RN: 1422284-63-6
M. Wt: 246.61 g/mol
InChI Key: BCMNEUWJAPJFIW-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline is a quinazoline derivative . Quinazolines are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline is C10H6ClF3N2. Its average mass is 246.616 Da and its monoisotopic mass is 246.017166 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline are not detailed in the literature, quinazolinone derivatives have been noted for their wide range of biological activities, which may suggest various potential chemical reactions .

Scientific Research Applications

Pharmaceutical Research

Quinazoline derivatives are known for their pharmacological properties and are often explored for drug development. For instance, some compounds have been found potent against carbonic anhydrase (CA) inhibitory activity, which is significant in treating conditions like glaucoma, epilepsy, and altitude sickness .

Catalysis

Recent advances in metal-catalyzed synthesis highlight the role of quinazolines as intermediates in chemical reactions. For example, a Mn (I)-catalyzed acceptorless dehydrogenative coupling strategy uses quinazolines for synthesizing complex molecules .

Agrochemical Industry

Trifluoromethylpyridine (TFMP) derivatives, which share a similar trifluoromethyl group with our compound of interest, are extensively used in the agrochemical industry for protecting crops from pests .

Synthesis of Key Intermediates

The trifluoromethyl group is a common moiety in various key intermediates used for further chemical synthesis. These intermediates can be pivotal in creating compounds for agricultural or pharmaceutical applications .

Safety and Hazards

4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-2-methyl-6-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2/c1-5-15-8-3-2-6(10(12,13)14)4-7(8)9(11)16-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMNEUWJAPJFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)C(F)(F)F)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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